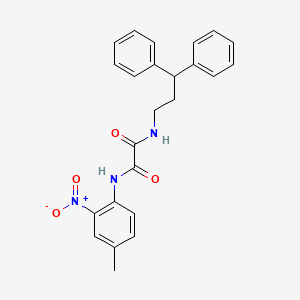

N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Description

N1-(3,3-Diphenylpropyl)-N2-(4-Methyl-2-Nitrophenyl)Oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N2O2) core flanked by two distinct substituents: a 3,3-diphenylpropyl group and a 4-methyl-2-nitrophenyl group. Oxalamides are broadly studied for their hydrogen-bonding capacity and conformational rigidity, which influence their biological activity and material properties .

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-N'-(4-methyl-2-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c1-17-12-13-21(22(16-17)27(30)31)26-24(29)23(28)25-15-14-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,20H,14-15H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVYWXGUNDWOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide typically involves a multi-step process. One common method includes the reaction of 3,3-diphenylpropylamine with 4-methyl-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate amide, which is then reacted with oxalyl chloride to yield the final oxalamide product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Nitroso or hydroxylamine derivatives.

Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group may undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Key structural analogs from the evidence include:

Key Observations :

- Adamantyl vs. Diphenylpropyl Groups : Adamantyl-substituted oxalamides (e.g., compound 10 in ) exhibit enhanced steric bulk and hydrophobicity compared to the diphenylpropyl group in the target compound. This likely improves binding to hydrophobic enzyme pockets (e.g., soluble epoxide hydrolase) but reduces aqueous solubility .

- Nitrophenyl vs.

Metabolic Stability and Toxicity

Oxalamides with nitro groups (e.g., the target compound) may undergo nitro-reduction pathways, forming reactive intermediates. In contrast, methoxy- or hydroxy-substituted analogs (e.g., compounds in and ) are metabolized via glucuronidation or oxidation, as noted in FAO/WHO evaluations .

Comparison with Polymer-Relevant Oxalamides

describes 3-chloro-N-phenyl-phthalimide, a monomer for polyimide synthesis.

- Rigidity : Phthalimides (rigid planar structure) vs. oxalamides (rotatable C-N bonds).

- Applications : Phthalimides are used in high-performance polymers, whereas oxalamides (e.g., the target compound) may serve as crosslinkers or intermediates in specialty polymers due to their hydrogen-bonding capacity .

Biological Activity

N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves a multi-step process. A common synthetic route includes the reaction of 3,3-diphenylpropylamine with 4-methyl-2-nitrobenzoyl chloride in the presence of a base like triethylamine. This reaction forms an intermediate amide, which is further reacted with oxalyl chloride to yield the final oxalamide product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve the disruption of bacterial cell membranes and interference with cellular processes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the nitro group is thought to play a crucial role in its cytotoxic effects by generating reactive intermediates that interact with cellular components .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group may undergo bioreduction, forming reactive intermediates that can interact with DNA or proteins, resulting in cytotoxic effects .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(3,3-diphenylpropyl)-N2-(4-nitrophenyl)oxalamide | Nitro group only | Moderate antimicrobial activity |

| N1-(3,3-diphenylpropyl)-N2-(4-methylphenyl)oxalamide | Methyl group only | Low anticancer properties |

| N1-(3,3-diphenylpropyl)-N2-(2-nitrophenyl)oxalamide | Nitro group at different position | Limited biological data |

The presence of both a nitro group and a methyl group on the aromatic ring in this compound imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature influences the compound's solubility, stability, and interaction with biological targets .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Study : In a study examining its efficacy against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibition zones compared to control groups .

- Cancer Cell Line Testing : In vitro assays on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.